molecular formula C22H26N2O4 B15187108 1-(2-Benzylbenzyl)piperazine maleate CAS No. 37652-58-7

1-(2-Benzylbenzyl)piperazine maleate

Cat. No.: B15187108
CAS No.: 37652-58-7
M. Wt: 382.5 g/mol
InChI Key: KPBZQDMJKUTFEP-WLHGVMLRSA-N
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Description

1-(2-Benzylbenzyl)piperazine maleate is a useful research compound. Its molecular formula is C22H26N2O4 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

37652-58-7

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

1-[(2-benzylphenyl)methyl]piperazine;(E)-but-2-enedioic acid

InChI

InChI=1S/C18H22N2.C4H4O4/c1-2-6-16(7-3-1)14-17-8-4-5-9-18(17)15-20-12-10-19-11-13-20;5-3(6)1-2-4(7)8/h1-9,19H,10-15H2;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

KPBZQDMJKUTFEP-WLHGVMLRSA-N

Isomeric SMILES

C1CN(CCN1)CC2=CC=CC=C2CC3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1CN(CCN1)CC2=CC=CC=C2CC3=CC=CC=C3.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Contextualization Within Piperazine Chemistry Research

The piperazine (B1678402) moiety is a cornerstone in the development of new therapeutic agents. nih.gov Its prevalence is notable, ranking as one of the most common nitrogen heterocycles found in FDA-approved drugs. researchgate.net The versatility of the piperazine structure allows for extensive modification, enabling chemists to fine-tune the pharmacological and pharmacokinetic profiles of drug candidates. bohrium.com

The two nitrogen atoms within the piperazine ring are key to its utility. bohrium.com These atoms can be substituted, allowing for the attachment of various chemical groups, which in turn modulates the molecule's interaction with biological targets. tandfonline.com This flexibility has made the piperazine ring an essential building block in designing molecules for a wide array of therapeutic applications. nih.gov The physicochemical characteristics of piperazine, such as its basicity and conformational properties, are instrumental in improving the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates, often enhancing their oral bioavailability and target specificity. bohrium.comtandfonline.com

Benzylpiperazine (BZP), the parent compound of derivatives like 1-(2-Benzylbenzyl)piperazine, serves as a prototype for this class of compounds. researchgate.net BZP itself is known for its stimulant effects on the central nervous system (CNS), acting on dopaminergic and serotonergic pathways. wikipedia.orgresearchgate.net Research into benzylpiperazine derivatives has explored how substitutions on the benzyl (B1604629) ring or the second nitrogen of the piperazine ring can alter these activities, leading to compounds with more selective and potent effects. nih.gov The synthesis of various benzylpiperazine analogues has been a strategy to develop new agents with potential therapeutic value, moving beyond the stimulant properties of BZP to explore other pharmacological areas. nih.govnih.gov

Overview of Pharmacological Research Areas for Piperazine Analogues

Established Synthetic Pathways for 1-(2-Benzylbenzyl)piperazine Maleate (B1232345)

Key Reaction Steps and Conditions for Piperazine Derivatization

The primary method for the synthesis of 1-benzylpiperazine (B3395278) and its derivatives is the reaction of piperazine with a benzyl (B1604629) halide, typically benzyl chloride. orgsyn.org This nucleophilic substitution reaction forms the basis for the probable synthesis of 1-(2-benzylbenzyl)piperazine. To achieve mono-substitution and prevent the formation of the disubstituted product, a common strategy involves using piperazine monohydrochloride or adjusting the stoichiometry of the reactants. orgsyn.org

The reaction is typically carried out in a suitable solvent, such as ethanol, and may be warmed to facilitate the reaction. orgsyn.org The use of piperazine hexahydrate in combination with piperazine dihydrochloride (B599025) monohydrate helps to ensure that mono-alkylation is favored. orgsyn.org Once the 1-(2-benzylbenzyl)piperazine free base is synthesized, it can be converted to the maleate salt by reacting it with maleic acid in an appropriate solvent, leading to the precipitation of the final product. The formation of various piperazine salts, including maleates, is a standard procedure to improve the compound's stability and handling properties. google.com

Precursor Chemistry and Intermediate Compounds in Benzylpiperazine Synthesis

The key precursors for the synthesis of 1-(2-benzylbenzyl)piperazine are piperazine and a suitable 2-benzylbenzyl halide. The most likely precursor for introducing the 2-benzylbenzyl group would be 2-benzylbenzyl chloride or 2-benzylbenzyl bromide. This precursor can be synthesized through various methods, such as the chloromethylation or bromination of 2-methyldiphenylmethane.

Piperazine itself is commercially available, often as the hexahydrate or as various salts. orgsyn.org For controlled mono-alkylation, piperazine can be converted to piperazine monohydrochloride. orgsyn.org An alternative approach to ensure mono-substitution involves the use of a protecting group on one of the piperazine nitrogens, which is discussed in more detail in section 2.2.1.

Exploration of Analogous Benzylpiperazine Synthesis Strategies

The synthesis of unsymmetrically disubstituted piperazines, such as 1-(2-benzylbenzyl)piperazine, requires strategies to control the regioselectivity of the N-alkylation.

Methods for Mono- and Di-substituted Piperazine Synthesis

The direct alkylation of piperazine can lead to a mixture of mono- and di-substituted products. acs.org To achieve selective mono-alkylation, several methods have been developed. One common approach is the use of a large excess of piperazine to statistically favor the formation of the mono-substituted product. researchgate.net

A more controlled and widely used method involves the use of a protecting group on one of the nitrogen atoms of the piperazine ring. nih.gov The tert-butyloxycarbonyl (Boc) group is a common choice. N-Boc-piperazine can be selectively alkylated on the unprotected nitrogen. Subsequent removal of the Boc group under acidic conditions yields the mono-substituted piperazine. This intermediate can then be subjected to a second, different alkylation reaction to produce an unsymmetrically disubstituted piperazine.

For the synthesis of symmetrically disubstituted piperazines, a stoichiometric amount of the alkylating agent (two equivalents) is reacted with piperazine.

Utility of Benzyl and Substituted Benzyl Groups in Piperazine Derivatization

The benzyl group is a versatile substituent in piperazine chemistry. It can be introduced through direct benzylation with benzyl chloride. orgsyn.org Furthermore, the benzyl group can serve as a protecting group itself. It can be removed by catalytic hydrogenolysis, which allows for the synthesis of N-monosubstituted piperazines that can be further derivatized. orgsyn.org This makes benzylpiperazines useful intermediates in the synthesis of more complex molecules.

The synthesis of various benzylpiperazine derivatives has been explored for different applications, including the design of selective binders for biological targets. nih.gov These synthetic efforts have generated a library of substituted benzylpiperazines, demonstrating the feasibility of introducing a wide range of functional groups onto the benzyl moiety.

Advanced Synthetic Techniques and Novel Derivatization Approaches

Modern synthetic chemistry offers several advanced techniques that could be applied to the synthesis and derivatization of 1-(2-benzylbenzyl)piperazine maleate.

Liquid-phase combinatorial synthesis has been reported as a method for generating libraries of disubstituted piperazine and piperidine (B6355638) derivatives. nih.gov This approach, which utilizes a soluble polymer support, allows for high-throughput synthesis and purification of potential drug candidates. nih.gov Such a technique could be employed to create a diverse range of analogs of 1-(2-benzylbenzyl)piperazine for structure-activity relationship studies.

Flow chemistry, including the use of microwave reactors, presents another advanced approach for the synthesis of monosubstituted piperazines. nih.gov These methods can offer advantages in terms of reaction time, control over reaction conditions, and scalability.

Microwave-Assisted Synthesis of Piperazine Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique in synthetic chemistry, often leading to enhanced reaction rates, higher yields, and improved selectivity compared to conventional heating methods. mdpi.com This technology is particularly effective for the synthesis of heterocyclic compounds, including piperazine derivatives. The primary advantage of microwave irradiation is its ability to rapidly heat the reaction mixture, which can significantly reduce reaction times from hours to just minutes. mdpi.comnih.gov

An example demonstrating the efficiency of this method is the synthesis of 2,5-piperazinediones (diketopiperazines or DKPs), which are structurally related to the piperazine core. Research comparing conventional thermal synthesis with microwave-assisted procedures for N-Boc dipeptide esters revealed substantial improvements under microwave irradiation. researchgate.net Not only were reaction times drastically reduced, but in some cases, the stereochemical integrity of the product was better preserved. researchgate.net For instance, the synthesis of a diastereomeric compound that yielded a 1:1 mixture under thermal conditions produced a 9:1 mixture in favor of one diastereomer when subjected to microwave irradiation, alongside a better yield and shorter reaction time. researchgate.net

The general procedure for microwave-assisted synthesis often involves the solvent-free irradiation of reactants, which aligns with the principles of green chemistry by minimizing waste. researchgate.netmdpi.com This approach provides a rapid, efficient, and environmentally friendlier pathway for generating libraries of piperazine derivatives. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2,5-Piperazinediones researchgate.net

EntryProductHeating MethodTimeYield (%)Diastereomeric Ratio (dr)
1Compound 5aConventional (200 °C)2 h98-
Microwave (600 W)5 min65-
2Compound 5uConventional (200 °C)2 h621:1
Microwave (600 W)8 min759:1

Strategies for Creating Diverse Piperazine Scaffolds

The piperazine ring is a highly sought-after scaffold in the development of new drug candidates due to its versatile structure, which allows for easy modification and the introduction of diverse functionalities. nih.govresearchgate.net This flexibility enables the synthesis of a wide array of derivatives with varied pharmacological activities. nih.gov Several key strategies are employed to create this chemical diversity.

One of the most common approaches is the selective functionalization of the two nitrogen atoms within the piperazine ring. The use of protecting groups allows for the stepwise introduction of different substituents, leading to unsymmetrically disubstituted piperazines. orgsyn.org The benzyl group, for instance, is an ideal blocking group as it can be easily removed by hydrogenolysis, facilitating the synthesis of 1-monosubstituted or 1,4-unsymmetrically disubstituted piperazines. orgsyn.org

Another key strategy is chemical derivatization, where the core piperazine structure is reacted with various reagents to introduce new chemical moieties. This can be done to alter the molecule's physicochemical properties or to enable its detection and quantification. For example, piperazine can be reacted with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a stable, UV-active derivative, which is useful for analytical purposes such as high-performance liquid chromatography (HPLC). jocpr.comjocpr.com This derivatization approach allows for the detection of piperazine at low levels. jocpr.comresearchgate.net

Furthermore, diverse piperazine scaffolds can be generated through various synthetic routes, including the cleavage of the C-N bond in 1,4-diazabicyclo[2.2.2]octane (DABCO) using activating agents like alkyl halides or aryl halides. researchgate.net Orthogonally protected piperazines, such as tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-ones, serve as convenient scaffolds from which a variety of 2-substituted piperazines can be prepared. researchgate.net These strategies collectively provide chemists with a robust toolkit for generating extensive libraries of piperazine derivatives for screening and development as potential therapeutic agents. capes.gov.br

Structure Activity Relationship Sar Studies of 1 2 Benzylbenzyl Piperazine Maleate Analogues

Conformational Analysis and Molecular Recognition in Piperazine (B1678402) Derivatives

Conformational analysis is the study of the three-dimensional arrangement of atoms in a molecule and the energy changes associated with rotations around single bonds. For piperazine derivatives, understanding their preferred conformations is crucial for comprehending how they interact with biological targets. Molecular recognition, the specific interaction between two or more molecules, is highly dependent on the shape and electronic properties of the interacting species.

A study on 2-substituted piperazines highlighted that in 1-acyl and 1-aryl 2-substituted piperazines, the axial conformation is generally preferred. This preference can be further stabilized by intramolecular hydrogen bonds in certain derivatives, which orients the basic and pyridyl nitrogens in a way that mimics the structure of nicotine, enabling binding to the α7 nicotinic acetylcholine (B1216132) receptor. nih.gov Computational modeling confirms that specific enantiomers can bind effectively to receptors by aligning key nitrogen atoms with their counterparts in known ligands like Epibatidine. nih.gov

Another analysis of 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity identified model bioactive conformations and designed pharmacophores. nih.gov This work suggested that the bioactive derivatives should possess a pharmacophore composed of 11 features that define the binding to a hypothetical receptor. nih.gov Comparing this with pharmacophores for other anxiolytics and sedative-hypnotics revealed significant differences in the number and spatial arrangement of these features, indicating unique binding modes for different classes of compounds. nih.gov

The type and position of substituents on the piperazine scaffold and its associated benzyl (B1604629) groups can dramatically alter the biological activity of the resulting analogues. SAR studies have shown that the position and physicochemical properties of aromatic substituents are critical for the in vivo effects of mono-substituted 4-phenylpiperidines and -piperazines on the dopaminergic system. nih.gov

For instance, in a series of benzylpiperazine derivatives designed as σ1 receptor ligands, the introduction of a para-substituent on the secondary hydrophobic domain was found to improve affinity and selectivity. nih.govacs.org Specifically, the use of hydrophobic groups like cyclohexyl or phenyl, combined with a 4-methoxybenzylpiperazinyl moiety linked by a three-carbon unit, was identified as an excellent combination for achieving optimal binding profiles at σ receptors. nih.gov The 4-methoxybenzylpiperazinyl derivative was identified as a potent and selective ligand for the σ1 receptor. nih.govacs.org

The piperazine ring is a common scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds across various therapeutic areas. nih.govrsc.org Its two nitrogen atoms can be functionalized to modulate physicochemical properties and interact with biological targets. The basicity of the piperazine nitrogens can be a key factor in receptor binding. For example, the low basicity of certain benzylpiperazine-derived compounds has been suggested to explain their moderate affinity for the sigma-1 receptor (S1R) and high selectivity over the S2R. nih.gov

The piperazine core can also play a crucial role in improving the pharmacokinetic properties of drug candidates. nih.gov The two primary nitrogen atoms can enhance water solubility, which is a critical factor for bioavailability. nih.gov In the development of inhibitors for Mycobacterium tuberculosis IMPDH, the piperazine ring was found to be essential for whole-cell activity, as replacing it with a more flexible ethylenediamine (B42938) spacer led to a loss of this activity while retaining enzymatic inhibition. nih.gov This underscores the importance of the rigid piperazine scaffold for maintaining a conformation suitable for cellular uptake and/or target engagement within the whole-cell context.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Piperazine Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov These models are invaluable for predicting the activity of novel compounds, thereby guiding the synthesis of more potent and selective analogues.

QSAR models are developed by correlating molecular descriptors (numerical representations of chemical structure) with experimental biological activity. nih.gov These descriptors can capture various aspects of a molecule, including its electronic, steric, hydrophobic, and topological properties. researchgate.net Once a statistically robust QSAR model is established, it can be used to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and testing. nih.gov

Various QSAR models have been successfully developed to predict the biological efficacy of piperazine analogues in different therapeutic areas. For example, QSAR models have been created for a series of piperazine derivatives reported as mTORC1 inhibitors for cancer therapy. mdpi.com These models revealed that molecular descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO), electrophilicity index, molar refractivity, aqueous solubility, topological polar surface area, and refractive index significantly correlated with the inhibitory activity. mdpi.com

Similarly, predictive QSAR models have been developed for aryl-piperazine derivatives with activity against malaria. cedia.edu.ec In another study, QSAR models were proposed for predicting the toxicity of piperidine (B6355638) derivatives against Aedes aegypti, the mosquito vector for several diseases. researchgate.net These models, based on 2D topological descriptors, demonstrated good predictive ability and can be used to design new, potentially active molecules. researchgate.net

For fused tricyclic heterocycle piperazine derivatives acting as atypical antipsychotic drugs, QSAR models were developed to predict their inhibition activities against D2, 5-HT1A, and 5-HT2A receptors. researchgate.net These models helped in identifying the chemical structural features that improve the activities of these molecules and were used to design new molecules with high activity against all three receptors. researchgate.net

Computational chemistry offers a powerful toolkit for elucidating Structure-Activity Relationships. mdpi.com Techniques such as molecular docking, molecular dynamics simulations, and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) provide detailed insights into how ligands bind to their target receptors. mdpi.com

Molecular docking studies, for instance, can predict the binding pose of a ligand within the active site of a protein, revealing key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. rsc.org This information is invaluable for understanding the molecular basis of activity and for designing modifications to improve binding affinity. For example, docking studies were used to analyze the binding mode of a promising sigma-1 receptor agonist, helping to decipher the crucial amino acid residues that interacted with the compound. nih.govrsc.org

CoMFA is a 3D-QSAR technique that correlates the biological activity of a series of compounds with their 3D steric and electrostatic fields. nih.gov This method was used to study piperazine derivatives with antihistamine and antibradykinin effects, showing that electrostatic and steric factors were correlated with the antagonistic effect. nih.gov Such computational approaches not only help in understanding SAR but also in the rational design of new, more potent drug candidates. mdpi.com

Impact of Chemical Modifications on Specific Pharmacological Profiles

Chemical modifications to the core structure of 1-(2-Benzylbenzyl)piperazine can significantly alter its pharmacological profile, leading to changes in potency, selectivity, and efficacy. The nature and position of these modifications can fine-tune the interaction of the molecule with its biological targets.

For example, in a series of mono-substituted 4-phenylpiperidines and -piperazines, the position and physicochemical character of the aromatic substituent were found to be critical for their effects on the dopaminergic system. nih.gov The structure-activity relationship revealed that these modifications influenced the levels of 3,4-dihydroxyphenylacetic acid (DOPAC) in the brain. nih.gov

In the development of σ1 receptor ligands, modifications to a lead benzylpiperazine derivative led to a new series of compounds with high affinities for the σ1R and selectivity over the σ2R. nih.gov Notably, the introduction of a cyclohexyl group and a 4-methoxybenzylpiperazinyl moiety resulted in a compound with significantly improved σ1R affinity and selectivity. nih.govacs.org

Furthermore, studies on N-substituted piperazines have shown that even subtle changes can lead to distinct behavioral effects. For instance, 1-benzylpiperazine (B3395278) (BZP) exhibits stimulant-like effects, increasing locomotor activity, while its meta-methoxy analogue does not. nih.gov In contrast, 1-(3-trifluoromethylphenyl)piperazine (TFMPP) shows hallucinogen-like effects. nih.gov These findings highlight how specific chemical modifications can steer the pharmacological profile towards different outcomes.

Interactive Data Table: SAR of Benzylpiperazine Analogues at Sigma Receptors

Compound Modification σ1R Affinity (Ki, nM) nih.gov σ2R/σ1R Selectivity nih.gov
8 Lead Compound 8.3 432
15 Cyclohexyl & 4-methoxybenzylpiperazinyl 1.6 886
16 Phenyl & 4-methoxybenzylpiperazinyl 2.5 623
21 Cyclohexyl & 4-methoxybenzylpiperazinyl 3.2 453

Interactive Data Table: Behavioral Effects of N-Substituted Piperazines

Compound Key Substituent Primary Behavioral Effect nih.gov
BZP Benzyl Stimulant-like
m-MeO-BZP meta-Methoxybenzyl Decreased locomotor activity
TFMPP 3-Trifluoromethylphenyl Hallucinogen-like
m-CPP 3-Chlorophenyl Substituted for S(+)-MDMA

Effects of Aromatic and Heterocyclic Ring Substitutions

No publicly available research data specifically details the effects of substituting the aromatic or heterocyclic rings on the activity of 1-(2-benzylbenzyl)piperazine analogues.

Analysis of Side Chain Variations (e.g., Butyl, Hydroxypropyl, Cyanoethyl)

There is no available scientific literature that specifically analyzes the impact of side-chain variations such as butyl, hydroxypropyl, or cyanoethyl groups on the biological activity of 1-(2-benzylbenzyl)piperazine analogues.

Molecular Mechanisms of Action and Target Engagement of 1 2 Benzylbenzyl Piperazine Derivatives

Receptor Binding Profiles and Ligand Affinity

The interaction of 1-(2-Benzylbenzyl)piperazine derivatives with various receptors is a key determinant of their pharmacological effects. These compounds exhibit a notable affinity for sigma, serotonin (B10506), and to some extent, dopamine (B1211576) and noradrenaline-related targets.

Sigma Receptor Interactions and Selectivity

Derivatives of N-benzylpiperazine have been identified as potent ligands for sigma-1 (σ1) receptors, which are intracellular chaperone proteins located at the endoplasmic reticulum-mitochondrion interface, involved in modulating calcium signaling and cellular stress responses. nih.govnih.gov Structure-activity relationship studies of N-(benzofuran-2-ylmethyl)-N'-benzylpiperazines reveal that specific substitutions on the benzyl (B1604629) ring are crucial for high affinity and selectivity for the σ1 receptor over the σ2 subtype. nih.gov For instance, compounds with a 4-methoxybenzylpiperazinyl moiety linked by a three-carbon unit to a hydrophobic group have shown optimal σ1 receptor binding profiles. nih.gov

Table 1: Sigma Receptor Binding Affinities of Representative Piperazine (B1678402) Derivatives

Compound σ1 Receptor Ki (nM) σ2/σ1 Selectivity Ratio
N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine 2.7 38
N-(benzofuran-2-ylmethyl)-N'-(4'-(2''-fluoroethoxy)benzyl)piperazine 2.6 187
3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one 1.6 886

This table presents data for structurally related compounds to infer potential activity.

Serotonin (5-HT) Receptor Subtype Modulation

Piperazine derivatives are well-known for their interaction with the serotonergic system. nih.gov The arylpiperazine motif, in particular, is a key structural feature in many ligands for serotonin (5-HT) receptors. mdpi.com Compounds bearing a (2-methoxyphenyl)piperazine moiety have been shown to be highly potent 5-HT1A ligands. mdpi.com While 1-(2-Benzylbenzyl)piperazine does not possess an arylpiperazine moiety in the strictest sense, the benzyl group can influence interactions with 5-HT receptors.

Studies on 1-benzylpiperazine (B3395278) (BZP), a related compound, indicate that it enhances the release of serotonin. researchgate.net Its mechanism is complex, involving not only release but also potential interaction with various 5-HT receptor subtypes. For instance, the rewarding properties of BZP in animal models were attenuated by a serotonin 5-HT3 receptor antagonist, suggesting an interaction with this subtype. nih.gov Other research on substituted piperazine derivatives has demonstrated agonist activity at 5-HT1A and 5-HT2A receptors. nih.gov The modulation of these receptors can influence a wide range of physiological and behavioral processes, including mood, anxiety, and cognition. nih.gov The specific binding profile of 1-(2-benzylbenzyl)piperazine at the various 5-HT receptor subtypes requires direct experimental evaluation to be fully characterized.

Dopamine and Noradrenaline Transporter Interactions and Neurotransmission Potentiation

The stimulant properties observed with some piperazine derivatives are often attributed to their effects on dopamine (DA) and noradrenaline (NA) neurotransmission. nih.gov This is primarily achieved through interaction with the dopamine transporter (DAT) and the noradrenaline transporter (NET). nih.gov 1-Benzylpiperazine (BZP) and its analogs have been shown to enhance the release of catecholamines, particularly dopamine, leading to increased synaptic concentrations of these neurotransmitters. researchgate.net

GABA Receptor Agonism in Piperazine Class

The interaction of piperazine derivatives with the GABAergic system is complex and appears to be structure-dependent. While piperazine itself is described as a GABA receptor agonist, various derivatives exhibit different modes of action. nih.govadooq.com Notably, some N-aryl piperazine derivatives, including those used as antidepressants and antipsychotics, act as antagonists or blockers of the GABAA receptor. nih.govijrrjournal.com

One study demonstrated that several chlorophenylpiperazine (B10847632) derivatives concentration-dependently inhibited GABA-evoked ion currents at the human α1β2γ2 GABAA receptor, indicating an antagonistic effect. nih.gov This antagonistic action on the primary inhibitory system in the brain could lead to disinhibition of catecholaminergic neurons, indirectly contributing to increased neurotransmitter levels. nih.gov The term "GABA receptor agonism" for the broader piperazine class may be an oversimplification, as substitution on the piperazine ring, such as the 2-benzylbenzyl group, likely modifies this interaction significantly, potentially shifting the activity towards antagonism for certain receptor subtypes. nih.gov

Enzyme Inhibition Studies

Beyond receptor interactions, piperazine derivatives have been investigated for their ability to inhibit various enzymes, demonstrating the versatility of this chemical scaffold.

Carbonic Anhydrase (CA) Isoform Inhibition by Piperazine Derivatives

A growing body of research has identified piperazine derivatives as potent inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide and are implicated in numerous physiological and pathological processes, including glaucoma and cancer. nih.govrsc.org

Table 2: Inhibition Constants (Ki) of Piperazine Derivatives against hCA Isoforms

hCA Isoform Ki Range for Sulfamate Derivatives (nM) nih.gov Ki Range for Pyrazolo[4,3-c]pyridine Sulfonamides (nM) mdpi.com
hCA I Not effectively inhibited 58.8 - 8010
hCA II 1.0 - 94.4 -
hCA IX 0.91 - 36.9 -
hCA XII 1.0 - 84.5 -

This table presents data for classes of piperazine derivatives to illustrate their potential as carbonic anhydrase inhibitors.

Glucan Synthase Inhibition by Related Piperazine Compounds

The enzyme 1,3-beta-D-glucan synthase is a critical component in the biosynthesis of the fungal cell wall, making it a validated and promising target for the development of novel antifungal agents. nih.govnih.gov Inhibition of this enzyme disrupts the integrity of the cell wall, leading to fungal cell death. nih.gov Research into new chemical classes of glucan synthase inhibitors has identified compounds containing a piperazine moiety as potent antagonists of this enzyme's activity. nih.govamazonaws.com

In addition to piperazine propanol (B110389) derivatives, other classes of piperazine-containing compounds have been identified as specific inhibitors of glucan synthase. One such class is the piperazine-substituted pyridazinones, discovered through a high-throughput screen against S. cerevisiae. amazonaws.com These findings highlight that the piperazine scaffold is a recurring feature in structurally distinct inhibitors of this essential fungal enzyme.

Compound ClassSpecific Compound ExampleTarget EnzymeOrganismInhibitory Concentration (IC50)Reference
Piperazine Propanol DerivativeGSI5781,3-beta-D-glucan synthaseCandida albicans0.16 μM nih.gov
Piperazine-Substituted PyridazinoneSCH Aβ-1,3 D-glucan synthaseSaccharomyces cerevisiae (mutant strain)0.25 µg/mL amazonaws.com
Piperazine-Substituted PyridazinoneSCH Aβ-1,3 D-glucan synthaseCandida albicans (wildtype)4.6 µg/mL amazonaws.com

Metabolic Pathways and Biotransformation of Benzylpiperazine Derivatives

Cytochrome P450 (CYP) Mediated Metabolism of Piperazine (B1678402) Structures

The initial and rate-limiting step in the metabolism of many piperazine-containing drugs is oxidation by the CYP superfamily of enzymes. europa.eu These enzymes are responsible for the structural modification of the benzylpiperazine core, preparing it for subsequent biotransformation steps.

Research using human liver microsomes has identified several key CYP isoforms responsible for metabolizing benzylpiperazine (BZP) and its analogues. The primary enzymes involved are CYP2D6, CYP3A4, and CYP1A2. nih.govresearchgate.netresearchgate.net The contribution of each isoform can vary, and these enzyme systems are known for genetic polymorphisms, which may lead to inter-individual differences in metabolism. europa.eu

For instance, the N-dealkylation of many arylpiperazine derivatives is dependent on CYP3A4, while the subsequent oxidation of the resulting metabolites is primarily handled by CYP2D6. nih.gov Specifically, the p-hydroxylation of m-chlorophenylpiperazine (mCPP), a metabolite of several psychiatric drugs, is confirmed to be catalyzed by CYP2D6. nih.gov Similarly, the conversion of 1-(2-pyrimidinyl)-piperazine to its hydroxylated metabolite is also mediated by the polymorphic CYP2D6 enzyme. nih.gov The metabolism of trazodone to mCPP is principally carried out by CYP3A4. nih.gov

CYP IsoformRole in Benzylpiperazine Derivative MetabolismReferences
CYP2D6 Involved in the metabolism of BZP and TFMPP. Primarily responsible for hydroxylation of piperazine metabolites like mCPP and 1-(2-pyrimidinyl)-piperazine. nih.govresearchgate.netnih.govnih.govnih.gov
CYP3A4 Involved in the metabolism of BZP and TFMPP. Primarily responsible for N-dealkylation of arylpiperazine derivatives. Catalyzes the formation of mCPP from trazodone. nih.govresearchgate.netnih.govnih.gov
CYP1A2 Involved in the metabolism of BZP and TFMPP. nih.govresearchgate.netresearchgate.net

The two principal Phase I metabolic pathways for benzylpiperazine derivatives are hydroxylation and N-dealkylation. researchgate.net

Hydroxylation typically occurs on the aromatic ring. For BZP, this results in the formation of metabolites such as 4-hydroxy-BZP (p-OH-BZP) and 3-hydroxy-BZP (m-OH-BZP), with p-OH-BZP being the main metabolite found in rat studies. europa.eunih.govnih.gov These hydroxylated metabolites are then primed for Phase II conjugation reactions.

N-dealkylation , a process often catalyzed by CYP3A4, involves the removal of the benzyl (B1604629) group from the piperazine ring. nih.gov This reaction breaks down the parent compound, leading to the formation of piperazine and other degradation products. europa.eumdma.ch The mechanism involves the hydroxylation of the carbon atom attached to the nitrogen, which creates an unstable intermediate that spontaneously cleaves. nih.gov

Conjugation Reactions and Excretion Pathways for Metabolites

Following Phase I oxidation, the resulting metabolites undergo Phase II conjugation reactions. These processes significantly increase the hydrophilicity of the metabolites, which is essential for their renal excretion.

The primary conjugation pathways for hydroxylated benzylpiperazine metabolites are glucuronidation and sulfation. researchgate.net The hydroxyl groups introduced during Phase I metabolism serve as attachment points for glucuronic acid or sulfate groups. europa.eumdma.ch Studies have shown that a significant portion of hydroxylated BZP metabolites, such as p-OH-BZP, are excreted in the urine as glucuronide conjugates. europa.eunih.gov The UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A4 and UGT2B10, have been identified as important contributors to the N-glucuronidation of some piperazine-containing drugs. nih.gov

Phase II ReactionDescriptionKey Metabolites InvolvedReferences
Glucuronidation Conjugation with glucuronic acid to increase water solubility.Hydroxy-metabolites of BZP (e.g., 4-hydroxy-BZP). europa.eunih.govmdma.ch
Sulfation Conjugation with a sulfate group.Hydroxy-metabolites of BZP. europa.eumdma.ch

Metabolic Interactions and Enzyme Inhibition Potential

Benzylpiperazine derivatives not only are substrates of CYP enzymes but can also act as inhibitors. This creates a potential for significant drug-drug interactions.

A noteworthy characteristic of piperazine analogues is their ability to inhibit the metabolism of one another. nih.govresearchgate.net This phenomenon, known as reciprocal inhibition, has been demonstrated between BZP and trifluoromethylphenylpiperazine (TFMPP), two compounds often found together in recreational products. nih.gov In vitro studies with human liver microsomes showed that TFMPP significantly inhibited the metabolism of BZP by approximately 60%, while BZP inhibited the metabolism of TFMPP by around 91%. researchgate.net

This mutual inhibition suggests competition for the same metabolic enzymes (CYP2D6, CYP3A4, and CYP1A2). researchgate.net Such interactions can lead to elevated plasma concentrations and altered pharmacokinetic profiles when these substances are co-administered, potentially increasing their effects. researchgate.net Furthermore, some piperazine-containing compounds have been identified as mechanism-based inactivators of both CYP2D6 and CYP3A4, meaning they can irreversibly inhibit these crucial drug-metabolizing enzymes. nih.govnih.gov All tested piperazine analogues have demonstrated significant inhibitory activity against a range of CYP isoenzymes, highlighting the broad potential for metabolic interactions. nih.govresearchgate.net

: Implications for Xenobiotic Processing and Potential Drug Interactions

The biotransformation of xenobiotics, including benzylpiperazine derivatives, is a critical process that dictates their pharmacokinetic profile and potential for drug-drug interactions. The metabolic fate of these compounds is predominantly governed by a suite of enzymes, primarily the cytochrome P450 (CYP) superfamily, which are responsible for the oxidative metabolism of a vast array of substances. nih.gov While direct metabolic studies on 1-(2-benzylbenzyl)piperazine maleate (B1232345) are not extensively documented in the available literature, a comprehensive understanding of its metabolic pathways can be extrapolated from the well-characterized biotransformation of its parent compound, benzylpiperazine (BZP), and other analogues.

The metabolism of BZP is primarily hepatic and involves several key enzymatic reactions. researchgate.net The major metabolic routes for BZP include hydroxylation and N-dealkylation, catalyzed by various CYP isoenzymes. researchgate.net Specifically, CYP2D6, CYP1A2, and CYP3A4 have been identified as the principal enzymes involved in the metabolism of BZP. researchgate.net Hydroxylation of the aromatic ring of BZP leads to the formation of active metabolites such as 3-hydroxy-BZP and 4-hydroxy-BZP. europa.eu These hydroxylated metabolites can be further metabolized by catechol-O-methyltransferase (COMT) and are subsequently conjugated with glucuronic acid or sulfate for excretion. europa.eu Additionally, the piperazine ring can undergo degradation, leading to the formation of metabolites like piperazine, benzylamine, and N-benzylethylenediamine. europa.eu

Given the structural similarity, it is highly probable that 1-(2-benzylbenzyl)piperazine undergoes a similar metabolic fate. The presence of two benzyl groups in 1-(2-benzylbenzyl)piperazine offers additional sites for metabolic modification. It is plausible that both aromatic rings are susceptible to hydroxylation, potentially leading to a more complex metabolite profile compared to BZP. The piperazine moiety is also expected to be a target for N-dealkylation and ring cleavage.

The involvement of the CYP450 system in the metabolism of benzylpiperazine derivatives has significant implications for xenobiotic processing and the potential for drug-drug interactions. Benzylpiperazine and its analogues have been shown to be potent inhibitors of several CYP isoenzymes. researchgate.net In vitro studies using human liver microsomes have demonstrated that BZP and other piperazine derivatives can significantly inhibit the activity of CYP2D6, CYP1A2, and CYP3A4. researchgate.netnih.gov This inhibitory action can lead to clinically significant drug interactions when these compounds are co-administered with other drugs that are substrates for these enzymes.

For instance, inhibition of CYP2D6 can lead to increased plasma concentrations of co-administered drugs that are metabolized by this enzyme, such as certain antidepressants, antipsychotics, and beta-blockers, potentially leading to adverse effects. Similarly, inhibition of CYP3A4, which is responsible for the metabolism of a wide range of drugs, can result in significant drug interactions. The co-administration of a benzylpiperazine derivative with a CYP3A4 substrate could lead to elevated levels of the substrate drug, increasing the risk of toxicity. nih.govresearchgate.net

Furthermore, the phenomenon of mutual metabolic inhibition has been observed between different piperazine derivatives. researchgate.net For example, BZP and trifluoromethylphenylpiperazine (TFMPP) have been shown to inhibit each other's metabolism. researchgate.net This suggests that if 1-(2-benzylbenzyl)piperazine were to be co-administered with other piperazine-based compounds, a similar interaction could occur, potentially altering the pharmacokinetic profiles of both substances. nih.gov

The potential for such interactions is a critical consideration in clinical settings. The wide inter-individual variability in the expression and activity of CYP enzymes, due to genetic polymorphisms, further complicates the prediction of drug interaction outcomes. europa.eunih.gov Therefore, a thorough understanding of the metabolic pathways and the enzyme inhibitory profile of 1-(2-benzylbenzyl)piperazine is essential for its safe and effective use in any potential therapeutic context.

Table of Potential Metabolic Pathways for 1-(2-Benzylbenzyl)piperazine

Metabolic Reaction Enzymes Involved (Predicted) Potential Metabolites Notes
Aromatic HydroxylationCYP2D6, CYP1A2, CYP3A4Hydroxylated derivatives on either or both benzyl ringsThe two benzyl rings provide multiple sites for hydroxylation.
N-DealkylationCYP3A4Piperazine and benzyl derivativesCleavage of the benzyl groups from the piperazine nitrogen.
Piperazine Ring OpeningVarious CYP enzymesDegraded piperazine productsLeads to the formation of smaller amine metabolites.
ConjugationUGTs, SULTsGlucuronide and sulfate conjugates of hydroxylated metabolitesPhase II reactions to facilitate excretion.

Table of Benzylpiperazine Derivatives and their Effect on CYP Enzymes

Compound CYP Enzymes Inhibited Significance
Benzylpiperazine (BZP)CYP2D6, CYP1A2, CYP3A4Potential for interaction with a wide range of drugs. researchgate.netnih.gov
Trifluoromethylphenylpiperazine (TFMPP)CYP2D6, CYP1A2, CYP3A4Similar interaction profile to BZP. nih.gov
Other Phenyl- and Benzyl-piperazinesCYP2D6, CYP1A2, CYP3A4, CYP2C19, CYP2C9Broad inhibitory profile across the CYP superfamily. researchgate.net

Computational Approaches in the Research and Development of 1 2 Benzylbenzyl Piperazine Derivatives

Molecular Modeling and Docking Studies

Molecular modeling and docking simulations are fundamental computational techniques that provide insight into how a ligand, such as a 1-(2-benzylbenzyl)piperazine derivative, might interact with its biological target at a molecular level.

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. ijraw.com For derivatives of 1-(2-benzylbenzyl)piperazine, docking studies are essential for predicting their binding modes within the active site of a target protein. These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. nih.govresearchgate.net

For instance, in the development of benzylpiperazine derivatives as selective binders of the anti-apoptotic protein Mcl-1, molecular docking and molecular dynamics simulations were used to elucidate the binding modes of the most potent compounds. nih.gov This analysis helped to reasonably interpret the observed binding affinity and selectivity, guiding further structural modifications. nih.gov Similarly, computational studies on piperidine (B6355638)/piperazine-based compounds targeting the sigma 1 receptor (S1R) used docking to decipher the binding mode, which was further enriched by molecular dynamics simulations to reveal crucial interacting amino acid residues. rsc.orgnih.gov

The process typically involves preparing a 3D structure of the ligand and the protein receptor. The docking software then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, calculating a score for each to estimate the binding affinity. biorxiv.org This analysis not only predicts how the molecule binds but also provides a rationale for the structure-activity relationship (SAR), explaining why certain derivatives are more active than others.

Table 1: Key Amino Acid Interactions in Docking Studies of Piperazine (B1678402) Derivatives

Derivative ClassTarget ProteinInteracting ResiduesType of InteractionReference
BenzylpiperazinesMcl-1Not specifiedNot specified nih.gov
PhenylpiperazinesDNA-Topo II ComplexAspartic Acid (Asp)Hydrogen Bonding mdpi.com
Benzylpiperidines/BenzylpiperazinesSigma 1 Receptor (S1R)Not specifiedNot specified rsc.orgnih.gov
PiperazinesHuman Acetylcholinesterase (huAChE)Not specifiedH-bonds, Hydrophobic nih.govresearchgate.net

De novo design involves the creation of novel molecular structures, often based on the three-dimensional structure of the target's binding site. Computational algorithms can "grow" a molecule within the binding pocket, piece by piece, to ensure optimal complementarity. This approach is particularly valuable for creating novel piperazine analogues that are structurally distinct from existing compounds. nih.gov

The principles of de novo design for piperazine derivatives focus on:

Scaffold Hopping: Replacing the central piperazine core with other heterocyclic structures (bioisosteres) that maintain the desired spatial arrangement of functional groups. enamine.net

Fragment Growing: Starting with a core fragment like benzylpiperazine placed in a binding site, new functional groups are computationally added to explore unoccupied pockets and form new favorable interactions.

Linker Optimization: In molecules where the piperazine ring acts as a linker, computational methods can be used to design linkers with optimal rigidity and length to connect two binding fragments, as seen in the design of Proteolysis Targeting Chimeras (PROTACs). nih.gov

A study on benzylpiperazine derivatives used a computational algorithm to design four series of compounds as plausible inhibitors of Bcl-2 family proteins, demonstrating the power of de novo design in generating novel and selective binders. nih.gov Furthermore, versatile de novo synthesis strategies for highly substituted piperazines, often guided by computational design, allow for greater control over the substitution pattern and can lead to improved ligand efficiency and pharmacokinetic properties. nih.govacs.org

Prediction of Physicochemical and ADME Properties for Lead Optimization

Early prediction of a drug candidate's physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties is critical to avoid costly late-stage failures. Computational models are widely used for this purpose in the optimization of lead compounds like 1-(2-benzylbenzyl)piperazine derivatives. nih.gov

The basicity of the piperazine ring, quantified by its pKa value, is a crucial property that influences solubility, cell permeability, and target binding. The two nitrogen atoms of the piperazine ring can be protonated, and their pKa values are highly sensitive to the nature and position of substituents. nih.govuregina.caresearchgate.net

Computational methods can predict the pKa of piperazine derivatives with reasonable accuracy. researchgate.netbac-lac.gc.caresearchgate.net These predictions are important because:

Solubility: The protonated form of the piperazine ring is generally more water-soluble. Predicting pKa helps in designing compounds with optimal solubility for formulation. nih.gov

Target Interaction: The charge state of the piperazine nitrogen can be critical for forming ionic interactions with acidic residues (e.g., aspartic acid, glutamic acid) in a protein's binding site.

Permeability: Generally, the neutral form of a molecule is more permeable across cell membranes. The pKa value determines the ratio of charged to uncharged species at physiological pH (around 7.4). nih.gov

Studies have shown that alkylation of the nitrogen atoms in a piperazine ring reduces the pKa, making it less basic. researchgate.net For example, the pKa of piperazine is approximately 9.73, while that of 1,4-dimethylpiperazine (B91421) is lower. uregina.caresearchgate.net Attaching electron-withdrawing groups, such as a carbonyl group, near the piperazine ring can also significantly lower its basicity. nih.gov

Table 2: Experimental pKa Values of Substituted Piperazines at 298 K

CompoundFirst pKaSecond pKaReference
Piperazine9.735.35 uregina.caresearchgate.net
1-Methylpiperazine9.174.79 uregina.ca
1-Ethylpiperazine9.275.01 uregina.ca
1,4-Dimethylpiperazine8.354.14 uregina.ca

Commonly predicted properties for piperazine derivatives include:

Lipinski's Rule of Five: A set of guidelines to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. nih.govresearchgate.net

Absorption: Prediction of properties like human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration.

Metabolism: Identifying potential sites of metabolism by cytochrome P450 enzymes. For piperazine derivatives, N-dealkylation can be a metabolic liability, which can be predicted and potentially mitigated through structural modifications. nih.gov

Toxicity: Early prediction of potential toxicities, such as mutagenicity (AMES test) or inhibition of the hERG potassium channel, which is associated with cardiac risk. nih.gov

Various software packages and web-based tools, such as SWISS-ADME and QikProp, are employed to perform these calculations based on the 2D or 3D structure of the molecule. ijraw.comresearchgate.net For example, computational studies on piperazine-linked naphthalimide derivatives predicted their ADME and toxicological profiles, indicating their potential as cancer theranostics. nih.gov

Virtual Screening and Library Design for Novel Analogue Discovery

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of chemical structures in order to identify those that are most likely to bind to a drug target. researchgate.net For discovering novel analogues of 1-(2-benzylbenzyl)piperazine, this approach is highly efficient.

The process involves two main strategies:

Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the target protein. A library of compounds is computationally docked into the binding site, and the molecules are ranked based on their predicted binding scores. This was the approach used in a high-throughput virtual screening of 16.3 million combinatorially generated piperazine-cored compounds to find potential HIV-1 entry inhibitors. biorxiv.orgbiorxiv.org

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, this method uses the structure of a known active ligand as a template. The database is searched for molecules with similar shapes, sizes, and electrostatic properties.

In the context of piperazine derivatives, large virtual libraries can be designed and enumerated by combining a piperazine core with various substituents at different positions. biorxiv.orgbiorxiv.org This combinatorial approach allows for the exploration of a massive chemical space. The designed libraries are then filtered based on predicted drug-like properties before being subjected to virtual screening. This strategy has proven effective in identifying novel hits for various targets, including human acetylcholinesterase. nih.govresearchgate.net The most promising candidates identified through virtual screening are then synthesized and subjected to experimental biological evaluation.

Future Directions in Research on 1 2 Benzylbenzyl Piperazine Maleate and the Broader Piperazine Chemical Space

Identification of Novel Molecular Targets and Therapeutic Applications for Piperazine (B1678402) Derivatives

The piperazine scaffold is a cornerstone in the development of drugs across numerous therapeutic areas, including treatments for central nervous system (CNS) disorders, cancer, and infectious diseases. A primary future direction is to expand this therapeutic utility by identifying novel molecular targets for piperazine derivatives. The versatility of the piperazine ring allows for substitutions at its two nitrogen atoms, enabling chemists to fine-tune molecular properties to interact with a wide range of biological targets.

Researchers are actively exploring new applications by modifying the piperazine core. Structural optimization has already led to selective inhibitors for various enzymes and receptors. For instance, certain piperazine derivatives have been developed as targeted anticancer agents that selectively inhibit specific molecular targets like kinases, which are crucial for cancer progression. The modular nature of the arylpiperazine structure, in particular, makes it a valuable candidate for preclinical and clinical investigations against new cancer targets.

Future research will likely focus on:

Exploring under-drugged target classes: This includes targeting protein-protein interactions, transcription factors, and RNA, where the conformational flexibility of the piperazine scaffold can be advantageous.

Repurposing existing piperazine-based drugs: Investigating known drugs for new therapeutic indications by screening them against a wide panel of biological targets.

Investigating novel therapeutic areas: While already established in CNS and oncology, the potential of piperazine derivatives in areas like anti-inflammatory, neuroprotective, and metabolic diseases is an active area of research.

The broad spectrum of biological activities demonstrated by piperazine derivatives underscores their potential for discovering treatments for a wide range of conditions.

Table 1: Selected Therapeutic Applications of Piperazine Derivatives

Therapeutic Area Examples of Molecular Targets/Pathways Reference
Oncology Kinases, Androgen Receptor (AR), VEGFR-2
CNS Disorders Serotonin (B10506) (5-HT) Receptors, Dopamine (B1211576) Receptors
Infectious Diseases Bacterial and Fungal Enzymes, Protozoan Parasites
Cardiovascular Various receptors and enzymes involved in cardio-protection
Anti-inflammatory Cellular signaling cascades like MAPK pathways

Design of Advanced Chemical Probes Based on the Piperazine Scaffold

The piperazine moiety is not only a key component of therapeutic agents but also an excellent scaffold for designing advanced chemical probes. These probes are essential tools for basic research, enabling scientists to study the function of specific proteins and biological pathways. The piperazine ring's ability to be readily functionalized allows for the incorporation of reporter tags, such as fluorescent dyes or biotin, without significantly altering the molecule's biological activity.

Key attributes of the piperazine scaffold that make it suitable for chemical probe design include:

Improved Physicochemical Properties: The piperazine nucleus can enhance aqueous solubility and cell permeability, which are critical properties for effective probes in biological systems.

Versatile Binding Capabilities: The two nitrogen atoms in the piperazine ring can form multiple interactions with biological targets, and substitutions can be tailored to achieve high affinity and selectivity.

Structural Rigidity and Flexibility: The chair-like conformation of the piperazine ring can be exploited to create rigid analogues that lock the molecule into a specific bioactive conformation, leading to more selective probes.

Future efforts in this area will involve creating highly selective probes to investigate complex biological systems. This includes the development of photo-affinity probes for target identification and fluorescent probes for real-time imaging of biological processes in living cells. The synthesis of diverse libraries of piperazine-based compounds will be crucial for screening and identifying potent and selective probes for novel biological targets.

Application of Omics Technologies in Understanding Biological Effects and Mechanisms

The advent of "omics" technologies—including genomics, transcriptomics, proteomics, and metabolomics—provides powerful tools to understand the biological effects and mechanisms of action of chemical compounds. Applying these technologies to piperazine derivatives can offer a system-wide view of their impact on cellular processes.

Future research will increasingly integrate omics approaches to:

Elucidate Mechanisms of Action: By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in cells or tissues treated with a piperazine derivative, researchers can identify the pathways and molecular targets affected by the compound.

Identify Biomarkers: Omics data can help identify biomarkers that predict the response to a piperazine-based drug, paving the way for personalized medicine.

Uncover Off-Target Effects: A comprehensive omics analysis can reveal unintended interactions, providing a more complete understanding of a compound's biological profile.

For example, network pharmacology, combined with experimental validation, can illuminate the mechanisms underlying the activity of natural products and guide the development of targeted therapeutics. This integrated approach, combining computational predictions with laboratory experiments, can accelerate the discovery and development of new piperazine-based therapies.

Development of Targeted Chemical Entities for Specific Biological Pathways

A major goal in modern drug discovery is the development of chemical entities that selectively modulate specific biological pathways implicated in disease. The piperazine scaffold is exceptionally well-suited for this purpose due to its synthetic tractability and its ability to be decorated with various pharmacophoric groups.

Recent research has demonstrated the successful design of piperazine derivatives that target specific pathways with high precision. For example, researchers have synthesized piperazine-chalcone hybrids that act as potent inhibitors of the VEGFR-2 signaling pathway, a key target in cancer therapy. In another study, novel piperazine derivatives were designed to modulate the 5-HT1A receptor/BDNF/PKA pathway, showing potential for antidepressant activity.

The development of these targeted agents often involves:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of a lead piperazine compound to improve its potency and selectivity for a specific target or pathway.

Molecular Docking and Computational Modeling: Using computer models to predict how a piperazine derivative will bind to its target, guiding the design of more effective molecules.

Bioisosteric Replacement: Replacing parts of a molecule with other chemical groups (like replacing a piperidine (B6355638) with a piperazine) to improve pharmacokinetic or pharmacodynamic properties.

Future work will continue to leverage these strategies to create highly selective piperazine-based molecules. By precisely targeting pathways involved in diseases like cancer, neurodegeneration, and metabolic disorders, researchers aim to develop more effective therapies.

Q & A

Q. What are the optimal synthetic routes for 1-(2-Benzylbenzyl)piperazine maleate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multistep reactions starting with benzoic acid derivatives. Key steps include:
  • Acyl chloride formation : Use SOCl₂ or PCl₃ to convert benzoic acid to acyl chloride.
  • Bromination : Employ Br₂ in acetic acid or CCl₄ under controlled temperatures (e.g., 40–60°C).
  • Esterification : React with alcohols (e.g., methanol) using acid catalysis.
  • Piperazine coupling : Optimize solvent polarity (DMF or DCM) and base (K₂CO₃) for nucleophilic substitution .
    Critical factors :
ParameterOptimal RangeImpact on Yield/Purity
SolventDMF for SNAr reactionsEnhances nucleophilicity
Reaction time6–8 hoursPrevents byproduct formation
Molar ratio1:1.2 (piperazine:alkylating agent)Maximizes coupling efficiency
Post-synthesis purification via silica gel chromatography (ethyl acetate/hexane) is recommended .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
  • IR spectroscopy : Identify functional groups (e.g., C=O stretch of maleate at ~1650 cm⁻¹) .
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., benzyl proton signals at δ 3.5–4.5 ppm) .
  • GC-MS/HPLC : Assess purity (>98%) and detect trace impurities .
  • Melting point analysis : Compare with literature values to verify crystalline form .

Advanced Research Questions

Q. How do substitution patterns on the benzyl and piperazine moieties influence the compound's biological activity?

  • Methodological Answer : Substituent effects can be systematically studied via:
  • Structure-activity relationship (SAR) : Synthesize analogs with halogen (e.g., Br, F) or methoxy groups at the benzyl ring. Evaluate binding affinity using receptor assays (e.g., serotonin or dopamine receptors) .
  • Crystallographic analysis : Resolve intramolecular interactions (e.g., short O⋯O hydrogen bonds in maleate anions, as seen in orthorhombic Pbca crystals) to correlate conformation with activity .
  • Pharmacophore modeling : Use software like Schrödinger to identify critical interactions (e.g., π-π stacking with aromatic residues) .

Q. What strategies resolve contradictions in reported biological activities of structurally similar piperazine maleates?

  • Methodological Answer : Discrepancies often arise from differences in assay conditions or impurity profiles. To address:
  • Reproducibility checks : Standardize assay protocols (e.g., cell lines, incubation times) across labs.
  • Impurity profiling : Use LC-MS to identify byproducts (e.g., unreacted intermediates) that may interfere with biological activity .
  • Meta-analysis : Compare data across studies (e.g., Cinepazide Maleate’s cardiovascular effects vs. neuroactivity in similar analogs) .

Q. How can computational methods assist in understanding the molecular interactions of this compound?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to predict binding modes to targets (e.g., GPCRs) based on crystal structure data (e.g., maleate hydrogen-bonding patterns) .
  • MD simulations : Simulate ligand-receptor dynamics (GROMACS/AMBER) to assess stability of interactions over time .
  • QSAR modeling : Train models on analogs (e.g., fluorobenzyl derivatives) to predict bioactivity and toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.